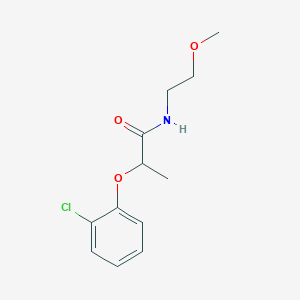![molecular formula C18H20N2O4S2 B4640877 {4-[({[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonothioyl)amino]phenyl}acetic acid](/img/structure/B4640877.png)
{4-[({[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonothioyl)amino]phenyl}acetic acid
説明
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions that introduce various functional groups to the core structure. While specific methods for the synthesis of the compound are not directly found, related syntheses involve sequential reactions starting from basic building blocks, such as acetoacetic esters, and proceeding through esterification, etherification, and carboxylation reactions to introduce the desired functional groups and achieve the target molecular complexity (Lovro Selič et al., 1997).
Molecular Structure Analysis
The analysis of molecular structures typically employs techniques like NMR, IR spectroscopy, and X-ray crystallography to elucidate the arrangement of atoms within a molecule. While specific structural analyses of our compound are not detailed, similar compounds have been structurally characterized to confirm configurations, molecular conformations, and the presence of specific functional groups through spectroscopic techniques (I. Guzei et al., 2010).
Chemical Reactions and Properties
Chemical properties of a compound include its reactivity with other chemicals, stability under various conditions, and potential to undergo specific chemical transformations. For instance, the compound's functional groups may participate in condensation reactions, cyclization, or serve as intermediates in the synthesis of heterocyclic systems (S. A. Shipilovskikh et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, provide insights into the compound's behavior in different environments. The crystal structure, for instance, can reveal information about the molecular packing, hydrogen bonding, and other intermolecular interactions critical for understanding solubility and reactivity (T. Baul et al., 2002).
Chemical Properties Analysis
The chemical properties of a compound encompass its acidity or basicity, reactivity towards various reagents, and stability under different chemical conditions. The presence of specific functional groups, such as carboxylic acids, ethers, and esters, dictates its chemical behavior and reactivity patterns. For similar compounds, the study of their acid-base properties, reactivity towards nucleophiles or electrophiles, and potential to form stable intermediates or products in chemical reactions is fundamental (A. Kaplaushenko, 2014).
特性
IUPAC Name |
2-[4-[(4-ethyl-3-methoxycarbonyl-5-methylthiophen-2-yl)carbamothioylamino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-4-13-10(2)26-16(15(13)17(23)24-3)20-18(25)19-12-7-5-11(6-8-12)9-14(21)22/h5-8H,4,9H2,1-3H3,(H,21,22)(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQZCBREECFENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=S)NC2=CC=C(C=C2)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2-furyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4640794.png)
![methyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4640800.png)

![N-[4-(1-pyrrolidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4640817.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B4640826.png)
![2-[(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4640828.png)


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4640856.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4640859.png)
![3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B4640866.png)
![1-ethyl-3-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4640887.png)
![4-chloro-N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4640893.png)
![4-butoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B4640897.png)